![molecular formula C12H16ClN3O B1493225 (2-(6-chloropyrimidin-4-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol CAS No. 2098005-62-8](/img/structure/B1493225.png)
(2-(6-chloropyrimidin-4-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol
Overview
Description
(2-(6-Chloropyrimidin-4-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol, also known as CHP, is a synthetic compound that has a wide range of scientific research applications. CHP is a derivative of pyrimidine and has a unique structure that allows it to interact with a variety of biological systems, including enzymes, proteins, and DNA. CHP has been studied for its potential use as an antiviral, antifungal, and antibacterial agent. In addition, CHP has also been studied for its potential use in the treatment of cancer and other diseases.
Scientific Research Applications
Synthesis and Properties
- Novel Derivatives Synthesis : A study by Mitsumoto & Nitta (2004) involved the synthesis of novel 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives through enamine alkylation and dehydrating condensation reactions. These compounds displayed aromatic properties and a diatropic pi-system. They were also found to oxidize amines and alcohols under aerobic and photoirradiation conditions, suggesting potential applications in organic synthesis and chemical transformations (Mitsumoto & Nitta, 2004).
Structural Analysis
- Crystal Structure of Nuarimol : Kang, Kim, Park, & Kim (2015) analyzed the crystal structure of a related compound, nuarimol, which is a pyrimidine fungicide. The study provided detailed insights into the molecular arrangement and interactions, contributing to a better understanding of similar pyrimidine derivatives (Kang, Kim, Park, & Kim, 2015).
Biological Evaluation
Antimicrobial Activity : A study by Al-Haiza, Mostafa, & El-kady (2003) on new coumarin derivatives, which included pyrimidine derivatives, evaluated their antimicrobial activity. This indicates the potential of pyrimidine derivatives in developing new antimicrobial agents (Al-Haiza, Mostafa, & El-kady, 2003).
Anticancer and Antimicrobial Agents : Katariya, Vennapu, & Shah (2021) synthesized new heterocyclic compounds incorporating pyrimidine and evaluated them for anticancer and antimicrobial activities. These findings suggest the relevance of pyrimidine derivatives in medicinal chemistry (Katariya, Vennapu, & Shah, 2021).
Optical and Electronic Properties
- Nonlinear Optical Exploration : Hussain et al. (2020) explored the nonlinear optical (NLO) properties of thiopyrimidine derivatives, revealing their potential application in optoelectronics and high-tech applications (Hussain et al., 2020).
properties
IUPAC Name |
[2-(6-chloropyrimidin-4-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-10-4-11(15-8-14-10)16-5-9-2-1-3-12(9,6-16)7-17/h4,8-9,17H,1-3,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEMZEZFXMPHIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)C3=CC(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(6-chloropyrimidin-4-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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